molecular formula C28H25N7O6S3 B2514259 4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide CAS No. 534596-94-6

4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Cat. No.: B2514259
CAS No.: 534596-94-6
M. Wt: 651.73
InChI Key: ZOJXDIRFDLLPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a synthetically designed small molecule investigated for its potent kinase inhibitory activity. This compound is structurally characterized by a hybrid pharmacophore combining a pyrazolopyrimidine scaffold, a key feature in many ATP-competitive kinase inhibitors, with a benzenesulfonamide moiety. Research indicates its primary value lies in targeting oncogenic kinases, with studies suggesting potent inhibition of JAK2 and FLT3, which are critical signaling nodes in hematological malignancies and immune regulation. Its mechanism involves binding to the ATP-binding pocket of these kinases, thereby suppressing downstream pro-survival and proliferative pathways such as JAK-STAT and FLT3 signaling . This makes it a valuable chemical probe for studying the pathophysiology of cancers like acute myeloid leukemia (AML) and myeloproliferative neoplasms. Furthermore, the compound's design, incorporating a reactive thioether linker, also positions it as a potential candidate for the development of PROTACs (Proteolysis Targeting Chimeras), enabling targeted degradation of protein kinases of interest. This reagent is offered For Research Use Only and is intended for in vitro applications in biochemical assays and cell-based studies to further elucidate kinase signaling networks and validate novel therapeutic targets.

Properties

CAS No.

534596-94-6

Molecular Formula

C28H25N7O6S3

Molecular Weight

651.73

IUPAC Name

4-[6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C28H25N7O6S3/c1-40-22-6-3-5-18(25(22)41-2)21-13-20(23-7-4-12-42-23)33-35(21)24(36)15-43-28-31-26-19(27(37)32-28)14-30-34(26)16-8-10-17(11-9-16)44(29,38)39/h3-12,14,21H,13,15H2,1-2H3,(H2,29,38,39)(H,31,32,37)

InChI Key

ZOJXDIRFDLLPEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=CS6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C28H23FN6O4S2C_{28}H_{23}FN_6O_4S_2 with a molecular weight of approximately 590.7 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a pyrazole ring, thiophene moiety, and sulfonamide group.

PropertyValue
Molecular Formula C28H23FN6O4S2
Molecular Weight 590.7 g/mol
IUPAC Name 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl...
InChI Key InChI=1S/C28H23FN6O4S2/c1...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and pyrimidine rings allows for effective binding to active sites of these targets, potentially inhibiting their function. This interaction can lead to various pharmacological effects including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through pathways involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation-related conditions.

Biological Activity

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

  • Antibacterial and Antifungal : Studies have demonstrated that compounds with pyrazole structures possess significant antibacterial and antifungal properties. The compound may inhibit the growth of specific pathogens through disruption of metabolic pathways.
  • Anticancer Properties : Evidence suggests that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways such as PI3K/Akt/mTOR .
  • Antioxidant Activity : Pyrazole derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including cyclin-dependent kinases (CDKs) and nitric oxide synthases (NOSs) .

Study on Anticancer Activity

A study published in Molecules highlighted the synthesis of several pyrazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis .

Enzyme Inhibition Assays

Research conducted on thiophene-containing pyrazoline derivatives showed promising results in PI3K inhibition assays. The tested compounds demonstrated potent inhibitory activity against PI3K, suggesting their potential use in cancer therapy .

Antioxidant Properties

Another investigation into the antioxidant capabilities of pyrazole derivatives revealed that these compounds effectively reduced oxidative stress markers in vitro. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. The compound has been shown to inhibit tubulin polymerization, which is a critical mechanism for cancer cell proliferation .

Case Study : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds exhibited significant inhibition of cell growth, suggesting that modifications in their structure can lead to enhanced antitumor activity .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been documented. The structural variations in the phenyl moiety of similar compounds have been linked to their ability to target viral replication processes.

Research Findings : In a comparative study, certain pyrazole derivatives demonstrated promising antiviral activity against influenza and other viral pathogens. The mechanism involved interference with viral entry and replication stages .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing pyrazole rings are well-established. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

In Vivo Studies : Research has indicated that similar pyrazole compounds can significantly reduce markers of inflammation in animal models. These findings suggest that the compound may exert similar effects, potentially through inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

  • Structure: Shares the benzenesulfonamide and dihydro-pyrazole moieties but replaces the thiophene and dimethoxyphenyl groups with a 4-fluoroaniline-substituted enol ether system.
  • Synthesis : Prepared via reactions between pyrazoles and aniline derivatives, highlighting the versatility of pyrazole intermediates in generating diverse sulfonamide analogues .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3d)

  • Structure: Contains a pyrimido[4,5-d]pyrimidinone core instead of pyrazolo[3,4-d]pyrimidinone, with a methoxy-phenyl-piperazine substituent.
  • Purity : HPLC purity of 97.8% (cf. Table 1), indicating high synthetic reproducibility for similar heterocycles .

Bioactivity and Binding Affinity

Docking Studies and Structural Motifs

  • Murcko Scaffolds: The target compound’s pyrazolo-pyrimidinone system aligns with chemotypes known for kinase inhibition. Similar compounds with minor structural variations (e.g., halogen substitutions) show significant variability in docking affinities due to interactions with distinct enzyme residues .
  • Tanimoto Coefficients : Compounds with ≥0.5 Tanimoto similarity (based on Morgan fingerprints) are grouped for comparative affinity analysis. The target compound’s thiophene and dimethoxyphenyl groups may enhance hydrophobic interactions compared to analogues with halogenated aryl groups .

Similarity Indexing

  • Methodology: Using Tanimoto coefficients, similarity indexing quantifies structural overlap with reference compounds (e.g., SAHA, a histone deacetylase inhibitor). Aglaithioduline, a phytocompound with ~70% similarity to SAHA, demonstrates how minor structural changes preserve bioactivity .
  • Implication: The target compound’s sulfonamide group and heterocyclic core may yield high similarity to known enzyme inhibitors, though specific indices require experimental validation.

Table 2. Computational Comparison

Compound Key Structural Features Docking Affinity (Predicted) Similarity Index (vs. SAHA)
Target Compound Pyrazolo-pyrimidinone, sulfonamide Moderate-High (kinase targets) Not calculated
Aglaithioduline Hydroxamate, aliphatic chain High (HDAC inhibition) ~70%
Pyrimido-pyrimidinone (3d) Piperazine, methoxy-phenyl Moderate (kinase targets) Not reported

Q & A

Q. What are the optimal synthetic routes for preparing the compound with high purity and yield?

Methodological Answer: Synthesis requires multi-step protocols, including:

  • Thioether linkage formation : React thiol-containing intermediates (e.g., pyrazolo[3,4-d]pyrimidin-6-thiol) with α-bromo ketones under reflux in ethanol or THF. Monitor reaction progress via TLC .
  • Sulfonamide coupling : Use 4-aminobenzenesulfonamide with activated pyrazolo-pyrimidine intermediates in DMF, catalyzed by EDCI/HOBt. Optimize temperature (60–80°C) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol mixtures) .

Q. Key Considerations :

  • Solvent polarity impacts reaction kinetics and by-product formation .
  • Catalytic amounts of triethylamine enhance sulfonamide coupling efficiency .

Q. How to characterize the structural integrity of the compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole NH at δ 10–12 ppm). Compare with analogs in and .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrimidine core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Validation : Cross-reference spectral data with structurally related compounds (e.g., ’s pyrazolo-pyrimidine derivatives) .

Q. What are the structure-activity relationships (SAR) of the compound based on analogs?

Methodological Answer: Compare key structural features and bioactivity data from analogs (see Table 1):

Structural Feature Biological Activity Trend Reference
Thiophene substitution Enhanced antimicrobial activity
Sulfonamide group Improved solubility and kinase inhibition
Pyrazolo-pyrimidine core Anticancer activity via ATP-binding pocket

Q. Experimental Design :

  • Synthesize derivatives with modified substituents (e.g., replace thiophene with furan).
  • Test in enzyme inhibition assays (e.g., kinase panels) and cellular viability models .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies involving the compound?

Methodological Answer: Discrepancies may arise from:

  • Assay Conditions : Varying pH, serum proteins, or incubation times (e.g., reports IC₅₀ shifts under hypoxic vs. normoxic conditions) .
  • Structural Analog Misassignment : Verify regioisomer purity (e.g., pyrazole vs. triazole byproducts via LC-MS) .
  • Cellular Context : Use isogenic cell lines to isolate target-specific effects vs. off-target toxicity .

Q. Resolution Strategy :

  • Replicate assays under standardized protocols (e.g., CLIA-certified labs).
  • Validate compound identity in each batch via XRD or NOESY .

Q. What computational strategies can predict the reactivity of the compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., thioether bond formation). ICReDD’s quantum-chemical workflows are recommended .
  • Molecular Dynamics (MD) : Simulate solvation effects on sulfonamide group reactivity in polar aprotic solvents .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for pyrazole cyclization .

Validation : Compare computational predictions with experimental yields (e.g., ’s thiosemicarbazide synthesis) .

Q. How to investigate the metabolic stability of the compound using in vitro models?

Methodological Answer:

  • Hepatocyte Incubation : Incubate 10 µM compound with primary human hepatocytes (37°C, 5% CO₂). Quench at 0, 30, 60, 120 min .
  • Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at dimethoxyphenyl ring) .
  • CYP Inhibition Assay : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Data Interpretation : Compare metabolic half-life (t₁/₂) with clinical candidates (e.g., ’s analogs with t₁/₂ >2 hours) .

Q. What strategies validate target engagement in cellular assays for the compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Lyse treated cells, heat to 37–65°C, and quantify soluble target protein (e.g., kinases) via Western blot .
  • Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) to crosslink the compound to its target .
  • CRISPR Knockout : Use sgRNA to delete putative targets (e.g., EGFR) and assess loss of compound activity .

Q. How to analyze reaction mechanisms for thioether linkage formation in the compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiols .
  • Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways .
  • In Situ IR Spectroscopy : Monitor carbonyl stretch (1700–1750 cm⁻¹) during α-bromo ketone coupling .

Mechanistic Insights : ’s thiosemicarbazide synthesis suggests nucleophilic aromatic substitution , while highlights hydrazine-mediated cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.